molecular formula C20H40N4O4 B141943 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane CAS No. 162148-48-3

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

Cat. No. B141943
M. Wt: 400.6 g/mol
InChI Key: OERWIIJOLSXGAQ-UHFFFAOYSA-N
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Description

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a derivative of the macrocyclic compound cyclen, which is known for its ability to form stable complexes with various metal ions. This particular derivative is characterized by the presence of tert-butoxycarbonylmethyl groups at the 1 and 7 positions of the cyclen ring, which can influence its chemical behavior and complexation properties.

Synthesis Analysis

The synthesis of cyclen derivatives, including 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, typically involves the alkylation of cyclen with functionalized alkyl halides. A facile and efficient synthesis of cyclen itself has been reported, utilizing bis-imidazoline and 1,2-dibromoethane, with an overall yield of about 65% . Another study describes a convenient synthetic route to a similar compound, 1,4-bis(tert-butoxycarbonylmethyl)tetraazacyclododecane, with high yield and excellent regioselectivity . Furthermore, a rapid three-step synthesis of the DO2A-t-Bu ester, a related compound, significantly reduced the overall reaction time compared to previous methods .

Molecular Structure Analysis

The molecular structure of cyclen derivatives is crucial for their ability to act as ligands in complexation reactions. X-ray crystallographic analysis has been used to characterize the structure of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, providing insights into the spatial arrangement of the substituents on the macrocyclic ring . This structural information is essential for understanding the coordination chemistry of these compounds.

Chemical Reactions Analysis

Cyclen derivatives are known to react with a range of functionalized alkyl halides under various conditions, leading to the formation of mono-N-alkylated products . The reactivity of these compounds is also evident in their use as intermediates for the preparation of medically important metal chelators such as DO3A and DOTA . Additionally, the regioselective synthesis of 1,7-diprotected cyclen derivatives has been reported, which are valuable starting materials for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclen derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis and characterization of tris-(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, for example, involved the investigation of factors affecting the reaction and the suggestion of optimum synthesis conditions . The basicity constants of cyclen derivatives disubstituted with imidazole and pyrazole have been determined, providing information on their protonation behavior in solution .

Scientific Research Applications

Natural Sources and Bioactivities

This review comprehensively covers the natural sources and bioactivities of 2,4-Di-tert-butylphenol and its analogs, focusing on the biosources and potential applications due to its bioactive properties. It explores how these compounds are major components of volatile or essential oils and exhibit toxicity against a broad range of testing organisms, which could be relevant in various industrial and pharmaceutical applications (Zhao et al., 2020).

Thermophysical Property Measurements

This review concentrates on the thermophysical properties of mixtures involving ethers (such as MTBE, TAME, and others) with non-polar solvents. It highlights the importance of these measurements for industrial applications, including the use of such ethers as gasoline additives. Understanding these properties is crucial for designing processes and products in chemical engineering and material science (Marsh et al., 1999).

Catalytic Non-Enzymatic Kinetic Resolution

This review discusses the significance of catalytic non-enzymatic kinetic resolution in the synthesis of chiral compounds, an area of great importance in asymmetric organic synthesis. Such processes are critical for the pharmaceutical industry and material sciences, where the chirality of molecules can significantly impact the properties and efficacy of the final products (Pellissier, 2011).

properties

IUPAC Name

tert-butyl 2-[7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-7-21-9-13-24(14-10-22-8-12-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERWIIJOLSXGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327857
Record name NSC696842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

CAS RN

162148-48-3
Record name 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162148483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC696842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR5TPH9DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 7 (8.52 g, 12.74 mmol) in ethanol (130 mL) was added 10% Pd/C (2.6 g). The resulting mixture was stirred under H2 (g) atmosphere at room temperature for 12 hours. The reaction mixture was filtered through a celite pad and washed with ethanol (2×20 mL). The combined filtrate was evaporated in vacuo to give an oily residue which was triturated with Et2O to provide an off-white solid 8 (4.85 g, 97% yield).
Name
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of compound (19) (8.52 g, 12.74 mmol) in ethanol (130 ml) was added 10% Pd/C (2.6 g). The resultant mixture was stirred at an ambient temperature in the presence of H2 (g) for 12 hours. The reaction mixture was filtered through a celite pad and washed with ethanol (2×20 ml). The filtrate was evaporated in vacuo to give an oily residue, which was then treated with Et2O to obtain a white solid of compound (20) (4.85 g, 97% yield). 1H NMR (500 MHz, CD3OD): δ 3.44 (s, 4H), 2.91 (s, 16H), 1.47 (s, 18H); 13C NMR (125 MHz, CD3OD): δ 173.0, 82.8, 57.4, 52.2, 46.5, 28.5; HRMS (FAB) calculated for C20H41N4O4: 401.3128 [(M+H)+], measured value: 401.3132 [(M+1-1)+].
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
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Reactant of Route 6
1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

Citations

For This Compound
9
Citations
S Zhang, Z Kovacs, S Burgess, S Aime… - … A European Journal, 2001 - Wiley Online Library
Two derivatives of 1,4,7,10‐tetraazacyclododecane with trans‐acetate and trans‐amide side‐chain ligating groups have been prepared and their complexes with lanthanide cations …
K Mishiro, S Imai, Y Ematsu, K Hirose… - Journal of Medicinal …, 2022 - ACS Publications
A boron neutron capture therapy (BNCT) system, using boron-10-introduced agents coupled with companion diagnostics, is anticipated as a promising cancer theranostic. Thus, this …
Number of citations: 7 pubs.acs.org
K Iman, M Shahid - New Journal of Chemistry, 2019 - pubs.rsc.org
Aerobes, such as animals, plants, fungi, and several bacteria, depend upon oxygen to live. Consequently, oxygen sensing comprises an emerging technique in many research fields, …
Number of citations: 20 pubs.rsc.org
R Pal, D Parker - Organic & biomolecular chemistry, 2008 - pubs.rsc.org
A set of three pH-responsive ratiometric Eu(III)complexes has been synthesised incorporating a coordinated azathioxanthone sensitiser and a pH dependent alkylsulfonamide moiety. …
Number of citations: 130 pubs.rsc.org
E Szilágyi, É Tóth, Z Kovács, J Platzek… - Inorganica Chimica …, 2000 - Elsevier
The kinetics of the formation reactions between the lanthanide(III) ions Ce 3+ , Eu 3+ and Yb 3+ and four cyclen derivative ligands, DO3A-B, DO3A-ME, DO2A and DO2A-2B, were …
Number of citations: 63 www.sciencedirect.com
SM Vibhute - 2013 - ub01.uni-tuebingen.de
Magnetic resonance imaging (MRI) using contrast agents has been widely employed in diagnostic imaging and basic research. Mostly to increase MR image contrast, positively Gd3+ …
Number of citations: 6 ub01.uni-tuebingen.de
SM Vibhute, J Engelmann, T Verbić… - Organic & …, 2013 - pubs.rsc.org
Responsive or smart contrast agents (SCAs) provide new opportunities in magnetic resonance imaging (MRI) to examine a number of physiological and pathological events. However, …
Number of citations: 26 pubs.rsc.org
GL Law, D Parker, SL Richardson, KL Wong - scholar.archive.org
3, 4-Methylenedioxybenzylamine(0.13 ml, 1.04 mmol) and 1-(2-chloroacetyl) pyrrolidine-2, 5–dione (200 mg, 1.04 mmol) were dissolved in dry triethylamine (0.18 ml, 1.25 mmol) and …
Number of citations: 0 scholar.archive.org
BD Ulrich - 2008 - search.proquest.com
Magnetic Resonance Imaging is a non-invasive modality that allows for deep-tissue imaging. Contrast agents decrease image acquisition time and increase the intrinsic contrast …
Number of citations: 2 search.proquest.com

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